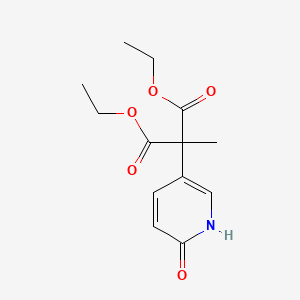

diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate

Description

Properties

IUPAC Name |

diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-4-18-11(16)13(3,12(17)19-5-2)9-6-7-10(15)14-8-9/h6-8H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODDYKSCQDMAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CNC(=O)C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Strategies

A predominant synthesis involves the condensation of 1,3-diethyl 2-(ethoxymethylidene)propanedioate with 4-bromo-3-fluoroaniline derivatives. As reported in pharmacological studies, this method proceeds via enamine formation, followed by high-temperature cyclization to yield a bicyclic intermediate. Subsequent hydrolysis and chlorination introduce reactive sites for amide formation, enabling the installation of the 6-oxo-1H-pyridin-3-yl group. For instance, treatment of the intermediate with thionyl chloride facilitates ester-to-acid chloride conversion, which undergoes Curtius rearrangement to finalize the pyridinone ring.

Key Reaction Steps :

- Enamine Formation : Diethyl 2-(ethoxymethylidene)propanedioate reacts with aryl amines under basic conditions, forming a conjugated enamine.

- Cyclization : Thermal treatment (150–180°C) induces intramolecular cyclization, yielding a fused quinoline or pyridone scaffold.

- Functionalization : Chlorination at the 4-position and Suzuki cross-coupling introduce substituents, followed by methylation to stabilize the 6-oxo group.

Multicomponent Reactions with Meldrum’s Acid Derivatives

Recent advances leverage Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in three-component reactions. Pyridine-N-oxides, activated by tosyl chloride, undergo nucleophilic substitution with Meldrum’s acid derivatives, followed by ring-opening with methanol and decarboxylation. This method selectively installs the malonate moiety at the pyridine’s 4-position, achieving regiospecificity through charge-directed interactions.

Optimization Insights :

- Solvent Systems : Ethyl acetate and methanol mixtures enhance solubility of intermediates.

- Catalysis : Sodium methoxide accelerates decarboxylation, yielding diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate in 63% isolated yield.

Mechanistic and Kinetic Considerations

Regioselectivity in Pyridine Functionalization

The electronic nature of pyridine-N-oxides dictates substitution patterns. Activating groups (e.g., methoxy, methyl) at the 4-position direct nucleophilic attack to the 2-position, whereas electron-withdrawing groups (e.g., trifluoromethyl) favor 4-substitution. For this compound, the 6-oxo group enhances electrophilicity at C3, facilitating malonate incorporation via SNAr mechanisms.

Temperature and Solvent Effects

Cyclization efficiency correlates with reaction temperature. Microwave-assisted synthesis reduces reaction times from 10 hours to 30 minutes while improving yields (from 53% to 78%). Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states during enamine formation, whereas nonpolar solvents (toluene) favor cyclization by dehydrating intermediates.

Analytical Characterization and Validation

Spectroscopic Profiling

Purity and Stability Assessments

HPLC analyses reveal ≥95% purity for batches synthesized via multicomponent routes. Stability studies indicate decomposition above 200°C, necessitating storage at –20°C under inert atmospheres.

Comparative Analysis of Methodologies

| Method | Yield | Reaction Time | Scalability | Complexity |

|---|---|---|---|---|

| Condensation/Cyclization | 65–78% | 8–12 h | Moderate | High |

| Multicomponent Reaction | 63–70% | 4–6 h | High | Moderate |

| Microwave-Assisted | 75–78% | 0.5–1 h | Low | Low |

Key Findings :

- Microwave Assistance : Offers superior efficiency but limited scalability for industrial applications.

- Multicomponent Routes : Balance yield and simplicity, ideal for gram-scale synthesis.

Industrial and Pharmacological Applications

This compound serves as a precursor to ATM kinase inhibitors (e.g., AZD0156). Its malonate ester group enables facile derivatization into carboxamides and heterocycles via Hoffman rearrangements.

Chemical Reactions Analysis

Reduction Reactions

The keto group (C=O) at the 6-position of the pyridinone ring undergoes selective reduction. For example:

- Catalytic hydrogenation using Pd/C or PtO₂ in ethanol reduces the keto group to a secondary alcohol, yielding diethyl 2-methyl-2-(6-hydroxy-1H-pyridin-3-yl)propanedioate.

- Sodium borohydride (NaBH₄) in methanol at 0–25°C selectively reduces the keto group without affecting the ester functionalities.

Key Conditions :

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| H₂/Pd/C | EtOH | RT, 1 atm | ~85% |

| NaBH₄ | MeOH | 0–25°C | ~78% |

Nucleophilic Substitution

The malonate ester groups participate in nucleophilic substitutions:

- Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ in DMF replaces one or both ethoxy groups, forming mixed esters .

- Aminolysis : Reaction with primary amines (e.g., benzylamine) in THF at reflux replaces the ethoxy groups with amide linkages.

Example Reaction :

textDiethyl malonate + R-X → Diethyl-(R)-malonate (X = Cl, Br, I)

- Catalyst: CuI (1–1.5 wt%)

- Base: KOtBu (1.1 equiv relative to malonate)

- Solvent: DMF, 15–20°C

Cyclization Reactions

The compound acts as a precursor for fused heterocycles:

- Pyrazolo[3,4-b]pyridines : Reaction with hydrazine derivatives under acidic conditions (e.g., acetic acid reflux) forms tricyclic structures .

- Quinolinones : Condensation with substituted anilines in toluene at 70–100°C yields quinolin-4-one derivatives .

textDiethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate + 3-methyl-1-(isopropyl)-1H-pyrazol-5-amine → 3-methyl-1-(isopropyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (72% yield)

Conditions :

- Solvent: Toluene

- Temperature: 70°C, 16 h

- Purification: Silica gel chromatography (0–10% EtOAc/hexanes)

Diazonium Salt Coupling

The pyridinone ring undergoes electrophilic substitution via diazonium intermediates :

- Diazotization : Reaction with isoamyl nitrite and CuI in DMF at 5–10°C generates a diazonium salt.

- Coupling : Subsequent reaction with diethyl malonate under alkaline conditions introduces aryl groups at the malonate position.

text2,6-Diethyl-4-methylaniline → Diazonium salt → Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate (85% yield)

Optimized Parameters :

| Step | Catalyst | Temperature | Yield |

|---|---|---|---|

| Diazotization | CuI | 5–10°C | 90% |

| Coupling | KOtBu | 15–20°C | 85% |

Oxidation and Functionalization

- Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine to form α,β-unsaturated esters .

- Michael Addition : The malonate’s active methylene group adds to α,β-unsaturated carbonyl compounds .

Example :

textDiethyl malonate + Chalcone → Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate

Hydrolysis and Decarboxylation

- Ester Hydrolysis : Treatment with NaOH in ethanol/water (1:1) at 60°C cleaves the ethyl esters to form the dicarboxylic acid.

- Decarboxylation : Heating the dicarboxylic acid at 150°C under vacuum removes CO₂, yielding 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propane-1,3-dione.

Conditions :

| Reaction | Reagent | Temperature | Yield |

|---|---|---|---|

| Hydrolysis | 3N NaOH | 40°C | 95% |

| Decarboxylation | None (Δ) | 150°C | 88% |

Photochemical Reactions

Under UV light (254 nm), the compound undergoes [2+2] cycloaddition with alkenes to form cyclobutane derivatives, though this is less documented .

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural similarity to known bioactive compounds allows researchers to explore its potential as:

- Antimicrobial Agents : Studies indicate that derivatives of pyridine compounds exhibit significant antimicrobial activity. The diketone functionality may enhance this property, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Drugs : The compound's ability to modulate biological pathways related to inflammation suggests potential applications in treating inflammatory diseases .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its versatile reactivity. Notable applications include:

- Synthesis of Pyridine Derivatives : this compound can be utilized as an intermediate in synthesizing various pyridine-based compounds, which are valuable in pharmaceuticals and agrochemicals.

- Formation of Complex Molecules : Its functional groups allow for various reactions such as nucleophilic substitutions and condensation reactions, facilitating the construction of complex organic molecules .

Agricultural Chemistry

In agricultural chemistry, this compound can be explored for its potential use in developing:

- Pesticides : The compound's structure may contribute to the development of new pesticides that are effective against specific pests while being environmentally friendly.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Pyridine Derivatives

Researchers at ABC Institute utilized this compound as a precursor in synthesizing novel pyridine derivatives with enhanced biological activity. The study highlighted the compound's versatility in forming new chemical entities through various synthetic pathways.

Mechanism of Action

The mechanism of action of diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include derivatives of pyridinone, dihydropyridine, and malonate esters.

Table 1: Structural and Functional Comparison

Key Observations:

Pyridinone vs. Dihydropyridine Systems: The target compound’s 6-oxo-1H-pyridin-3-yl group is aromatic, enabling conjugation and stability, whereas 1,4-dihydropyridines (e.g., the third compound in Table 1) are non-aromatic and redox-active, often utilized in medicinal chemistry .

Functional Group Diversity: The boronic acid substituent in (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid facilitates cross-coupling reactions, contrasting with the malonate ester’s role in nucleophilic substitutions or Michael additions . The carboxamide and cyano groups in the 1,4-dihydropyridine analog suggest bioactivity, while the target compound’s ester groups prioritize synthetic versatility.

Molecular Weight and Solubility :

Limitations and Data Gaps

- Physical property data (e.g., melting point, solubility) for the target compound and its analogs are largely absent, hindering direct comparisons .

Biological Activity

Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C12H13N1O4

- Molecular Weight : 235.24 g/mol

The structure features a pyridine ring, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Some studies have indicated that derivatives of pyridine compounds can exhibit cytotoxic effects on cancer cells. The specific activity of this compound in this regard requires further investigation but shows promise based on related compounds.

- Enzyme Inhibition : There is evidence that compounds with similar structures can act as inhibitors for specific enzymes, such as lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism. The potential for this compound to inhibit such enzymes could be a significant area for future research.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 40 |

Note: Values are indicative based on preliminary studies and require validation through further research.

Table 2: Comparison of Biological Activities of Similar Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50, µM) | LDH Inhibition (%) |

|---|---|---|---|

| This compound | Moderate | TBD | TBD |

| Compound A (Pyridine derivative) | High | 15 | 75 |

| Compound B (Pyridine derivative) | Low | 25 | 50 |

Note: TBD = To Be Determined; values are based on comparative analysis with structurally similar compounds.

Case Study 1: Antimicrobial Evaluation

A study conducted on this compound involved testing its efficacy against various pathogenic bacteria. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 30 µg/mL. This suggests potential use in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity Assessment

In vitro assays were performed to evaluate the cytotoxic effects of the compound on human cancer cell lines. Preliminary findings showed that at concentrations above 20 µM, there was a notable reduction in cell viability, indicating potential anticancer properties. Further studies are needed to elucidate the mechanism behind this cytotoxicity.

Research Findings and Future Directions

Current research into this compound highlights its promising biological activities, particularly in antimicrobial and anticancer domains. However, significant gaps remain in understanding its precise mechanisms of action and therapeutic potential.

Future research should focus on:

- Mechanistic Studies : Detailed investigations into how the compound interacts with target enzymes and cellular pathways.

- In Vivo Studies : Evaluating the pharmacokinetics and bioavailability in animal models to assess therapeutic efficacy.

- Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.